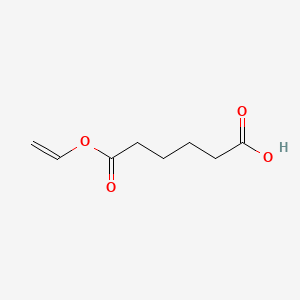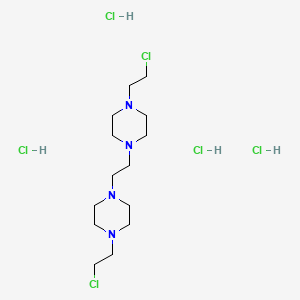![molecular formula C17H34O4 B13756716 [2-(Tridecyloxy)ethoxy]acetic acid CAS No. 105391-16-0](/img/structure/B13756716.png)
[2-(Tridecyloxy)ethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Tridecyloxy)ethoxy]acetic acid: is an organic compound with the molecular formula C17H34O4 It is characterized by the presence of a long tridecyloxy chain attached to an ethoxy group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tridecyloxy)ethoxy]acetic acid typically involves the reaction of tridecanol with ethylene oxide to form tridecyloxyethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: [2-(Tridecyloxy)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(Tridecyloxy)ethoxy]acetic acid is used as a surfactant and emulsifying agent due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of membrane dynamics and protein-lipid interactions. Its long hydrophobic chain can mimic lipid bilayers, making it useful in model membrane systems.
Medicine: In medicine, this compound derivatives are explored for their potential as drug delivery agents. The compound’s ability to form micelles can aid in the encapsulation and targeted delivery of therapeutic agents.
Industry: Industrially, the compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties. It is also employed in the production of specialty chemicals and lubricants.
Mecanismo De Acción
The mechanism of action of [2-(Tridecyloxy)ethoxy]acetic acid involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
[2-(Methoxyethoxy)ethoxy]acetic acid: This compound has a shorter hydrophobic chain compared to [2-(Tridecyloxy)ethoxy]acetic acid, resulting in different solubility and surfactant properties.
[2-(Ethoxyethoxy)ethoxy]acetic acid: Similar in structure but with an ethoxy group, this compound exhibits different reactivity and applications.
[2-(Butoxyethoxy)ethoxy]acetic acid: With a butoxy group, this compound has distinct physical and chemical properties compared to this compound.
Uniqueness: The uniqueness of this compound lies in its long hydrophobic chain, which imparts unique surfactant properties and makes it suitable for applications requiring strong hydrophobic interactions. Its ability to form stable emulsions and micelles distinguishes it from similar compounds with shorter hydrophobic chains.
Propiedades
Número CAS |
105391-16-0 |
|---|---|
Fórmula molecular |
C17H34O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-(2-tridecoxyethoxy)acetic acid |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19/h2-16H2,1H3,(H,18,19) |
Clave InChI |
YZSYVEVDNXPMQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOCCOCC(=O)O |
Números CAS relacionados |
56388-96-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


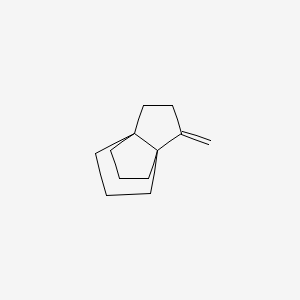
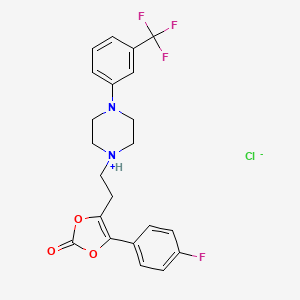
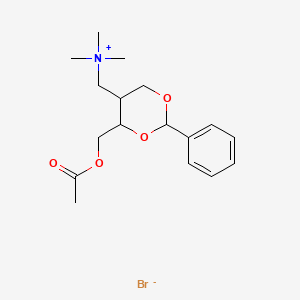

![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)

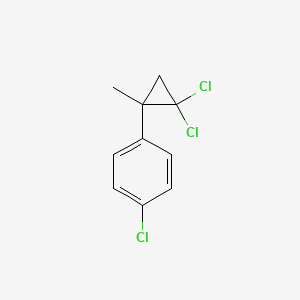
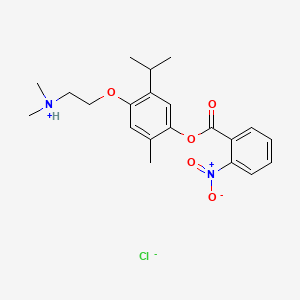
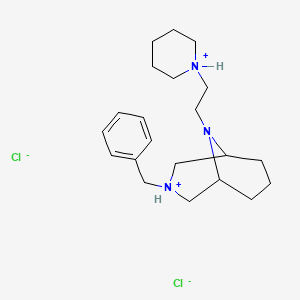
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)

![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
